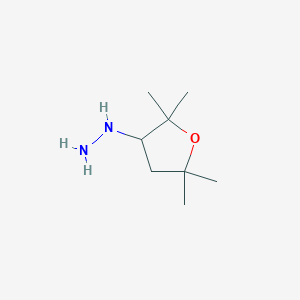
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine is a chemical compound with the molecular formula C8H18N2O It is a derivative of oxolane, featuring a hydrazine group attached to the 3-position of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine typically involves the reaction of 2,2,5,5-tetramethyloxolane with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form bonds with various biomolecules, potentially leading to changes in their structure and function. This interaction can affect cellular processes and pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2,2,5,5-Tetramethyloxolane): A structurally similar compound without the hydrazine group.
Hydrazine: A simpler compound with a similar functional group.
Uniqueness
(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine is unique due to the presence of both the oxolane ring and the hydrazine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,2,5,5-tetramethyloxolan-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(2)5-6(10-9)8(3,4)11-7/h6,10H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNPERDJAGPQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
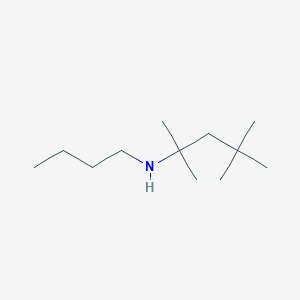

![5-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13252334.png)
![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)

![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13252342.png)
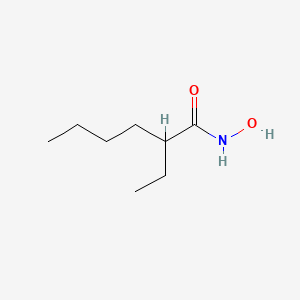
![2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B13252346.png)

![(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13252358.png)
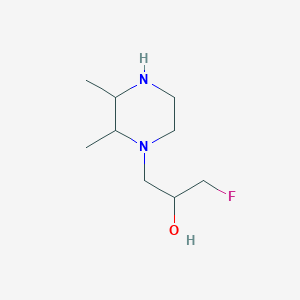
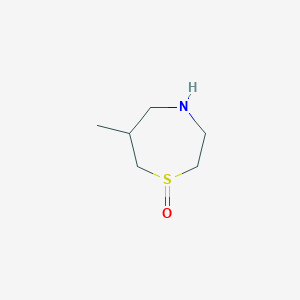
![5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine](/img/structure/B13252383.png)
![(1S,3S,6R,7S)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid hydrochloride](/img/structure/B13252388.png)
